CuAAC Reaction Rate of the Propargyl Group Outpaces Strained Alkyne SPAAC by 4.5- to 26-Fold on Polymer Brush Surfaces
In a direct comparative study of azide click reactions onto alkyne-derivatized polymer brush scaffolds, the propargyl group (PPG) undergoing CuAAC exhibited a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹, compared to 4.4 × 10⁻³ s⁻¹ for azadibenzocyclooctyne (ADIBO) SPAAC and 7.7 × 10⁻⁴ s⁻¹ for dibenzocyclooctyne (DIBO) SPAAC [1]. The propargyl CuAAC rate was 4.5-fold faster than ADIBO-SPAAC and 26-fold faster than DIBO-SPAAC. Although SPAAC reactions are slower in the surface-bound state than in solution, the relative ratio of SPAAC rates was preserved, and the PPG CuAAC rate was described as 'extremely fast' and comparable to the fastest surface click reaction rates reported [1]. This kinetic advantage is functionally significant for Azido-PEG2-propargyl: selecting the propargyl terminus for CuAAC rather than employing strained alkyne handles like DBCO or BCN for copper-free SPAAC enables markedly faster conjugation under conditions where copper catalysis is compatible with the system.
| Evidence Dimension | Pseudo-first-order rate constant for azide–alkyne cycloaddition on polymer brush scaffolds |
|---|---|
| Target Compound Data | PPG (propargyl group) CuAAC: k = 2.0 × 10⁻² s⁻¹ |
| Comparator Or Baseline | DIBO SPAAC: k = 7.7 × 10⁻⁴ s⁻¹; ADIBO SPAAC: k = 4.4 × 10⁻³ s⁻¹ |
| Quantified Difference | PPG CuAAC is 26-fold faster than DIBO SPAAC and 4.5-fold faster than ADIBO SPAAC |
| Conditions | Poly(N-hydroxysuccinimide 4-vinylbenzoate) brushes on silicon, azide-functionalized disperse red 1 dye, pseudo-first-order limited rate equation, surface-bound reaction |
Why This Matters
For procurement decisions, Azido-PEG2-propargyl provides a propargyl handle whose CuAAC kinetics are quantitatively superior to strained alkyne SPAAC alternatives on surfaces; when copper compatibility is acceptable, this translates to faster and more complete surface functionalization.
- [1] Orski, S. V.; Sheppard, G. R.; Arumugam, S.; Popik, V. V.; Locklin, J. Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification. Langmuir 2012, 28 (41), 14693–14702. DOI: 10.1021/la3032418 View Source
